molecular formula C8H14O3S B583228 3-Cyclohexene-1-methanol Methanesulfonate CAS No. 108541-48-6

3-Cyclohexene-1-methanol Methanesulfonate

Cat. No.: B583228
CAS No.: 108541-48-6
M. Wt: 190.257
InChI Key: DRPKJZBPDGBVJF-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-methanol Methanesulfonate is an organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26. It is a colorless oil that is soluble in dichloromethane, diethyl ether, and ethyl acetate. This compound is a derivative of cyclohexene and is found in the essential oil of various citrus varieties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Cyclohexene-1-methanol Methanesulfonate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in the synthesis of pharmaceuticals, such as those used in the preparation of Cinitapride . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and influence the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can become toxic and cause adverse effects . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it important to study these transport mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

3-Cyclohexene-1-methanol Methanesulfonate can be synthesized from 3-Cyclohexene-1-methanol and methanesulfonyl chloride. The reaction typically involves the use of triethylamine in dichloromethane as a solvent . The reaction conditions are as follows:

    Reactants: 3-Cyclohexene-1-methanol and methanesulfonyl chloride

    Solvent: Dichloromethane

    Catalyst: Triethylamine

    Temperature: Room temperature

    Yield: High yield

Industrial production methods for this compound are similar to the laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

3-Cyclohexene-1-methanol Methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclohexene-1-methanol Methanesulfonate has several scientific research applications:

Comparison with Similar Compounds

3-Cyclohexene-1-methanol Methanesulfonate can be compared with other similar compounds, such as:

  • Cyclohex-3-en-1-ylmethyl Methanesulfonate
  • Methanesulfonic Acid 3-Cyclohexen-1-ylmethyl Ester
  • 1,2,3,6-Tetrahydrobenzyl Alcohol

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific methanesulfonate group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

cyclohex-3-en-1-ylmethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPKJZBPDGBVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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